molecular formula C6H5O3S- B1194179 Benzenesulfonate CAS No. 3198-32-1

Benzenesulfonate

Cat. No. B1194179
CAS RN: 3198-32-1
M. Wt: 157.17 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-M
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Description

Benzenesulfonate is the simplest of the class of benzenesulfonates, in which the benzene nucleus carries no other substituents. It is a conjugate base of a benzenesulfonic acid.

Scientific Research Applications

Environmental Pollution and Health Effects

Benzenesulfonate and its derivatives, as volatile organic compounds, are primarily known for their environmental and health implications. Studies have highlighted the toxicity and potential health risks associated with exposure to benzene, a core component of benzenesulfonate compounds. Benzene exposure has been linked to various non-cancerous health effects such as functional aberrations in vital systems including reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. This indicates a global health burden, particularly in regions with poor monitoring of benzene contents in petrochemicals (Haji Bahadar et al., 2014). Furthermore, chronic exposure to benzene is associated with hematopoietic diseases and is a well-recognized cause of leukemia (Galbraith et al., 2010).

Biodegradation and Environmental Remediation

On the environmental side, benzenesulfonate derivatives, specifically condensed thiophenes found in petroleum, pose a significant concern due to their occurrence and toxicity. Research has explored their biodegradation, particularly focusing on compounds like dibenzothiophene (DBT) and its derivatives. Studies have identified metabolites produced during biodegradation and examined the fates of these organosulfur compounds in petroleum-contaminated environments (Kropp & Fedorak, 1998). This is crucial for developing remediation strategies, such as biodegradation or biomineralization, for environments contaminated with organosulfur compounds including benzenesulfonate derivatives (Brahushi et al., 2017).

Supramolecular Chemistry and Nanotechnology

In the realm of chemistry and nanotechnology, benzene derivatives like benzene-1,3,5-tricarboxamide have shown significant promise. Their simple structure, coupled with an understanding of their supramolecular self-assembly behavior, allows them to be used in a wide range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly of these derivatives into nanometer-sized structures, stabilized by hydrogen bonding, paves the way for innovative applications in various scientific disciplines (Cantekin et al., 2012).

properties

CAS RN

3198-32-1

Product Name

Benzenesulfonate

Molecular Formula

C6H5O3S-

Molecular Weight

157.17 g/mol

IUPAC Name

benzenesulfonate

InChI

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1

InChI Key

SRSXLGNVWSONIS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-]

Other CAS RN

3198-32-1

synonyms

enzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the manner given in Example 1, 7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine can be reacted with 2-oxopropyl benzenesulfonate to give 7-bromo-2-[(2-hydroxy-1-methylethylidene) hydrazino]-5-phenyl-3H-1,4-benzodiazepine, benzenesulfonate (ester).
Name
7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-oxopropyl benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (4.94 g, 10 mmol) is added to a solution of benzenesulphonic acid (Fluka, Buchs, Switzerland; 1.61 g, 10 mmol) in hot toluene (40 mL). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-ethylacetate. The product is filtered-off and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, benzenesulphonate as a pale-yellow crystalline solid, having the following analytical properties: Analysis found: C, 64.19; H, 5.68; N, 14.93; S, 4.87%; H2O, 0.34%. Calculated for C35H37N7O4S-0.12 H2O: C, 64.28; H, 5.74; N, 14.99; S, 4.90%; H2O, 0.33%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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